Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide

Description

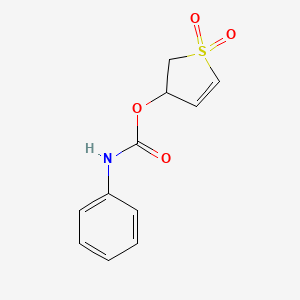

Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide is a heterocyclic compound featuring a partially saturated thiophene ring (2,3-dihydrothiophene) with a phenylcarbamate substituent and sulfone groups at positions 1 and 1. Its molecular formula is C₁₁H₁₁NO₅S (calculated molecular weight: 277.27 g/mol).

Such methods suggest that the phenylcarbamate derivative could be synthesized through similar routes, substituting amines with carbamate-forming reagents.

Properties

CAS No. |

40226-77-5 |

|---|---|

Molecular Formula |

C11H11NO4S |

Molecular Weight |

253.28 g/mol |

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) N-phenylcarbamate |

InChI |

InChI=1S/C11H11NO4S/c13-11(12-9-4-2-1-3-5-9)16-10-6-7-17(14,15)8-10/h1-7,10H,8H2,(H,12,13) |

InChI Key |

PSZHRXLWUMGYSY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CS1(=O)=O)OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of 1,4-Diketones

Cyclodehydration of 1,4-diketones with sulfur sources under acidic conditions provides direct access to thiophene derivatives. For example, heating diketones with elemental sulfur and morpholine in ethanol induces cyclization. Adapting this method, 3-oxobutanal diethyl acetal undergoes cyclodehydration with sulfur to yield 2,5-dimethyl-2,3-dihydrothiophene, which is subsequently oxidized to the 1,1-dioxide using hydrogen peroxide in acetic acid.

Key Data:

Titanocene(III)-Mediated Radical Cyclization

Epoxide substrates, such as N-phenyl epoxide 1-71, undergo reductive opening with titanocene(III) chloride to generate radical intermediates that cyclize to form dihydrothiophene derivatives. For instance, treating disubstituted epoxide 1-77 with Cp₂TiCl₂ and Mn in THF under sonication induces a selective radical cyclization to 3,3-disubstituted indoline analogs, which can be adapted for thiophene synthesis.

Key Data:

Sulfone Group Installation

Oxidation of the thiophene sulfur to the 1,1-dioxide is critical. Common oxidants include:

Hydrogen Peroxide in Acetic Acid

A mixture of 30% H₂O₂ and glacial acetic acid (1:1 v/v) at 50°C for 12 hours converts thiophene to its 1,1-dioxide. Monitoring via TLC ensures complete oxidation, with the reaction quenched in ice water to precipitate the product.

Key Data:

Meta-Chloroperbenzoic Acid (mCPBA)

For acid-sensitive intermediates, mCPBA in dichloromethane at 0°C selectively oxidizes sulfur without side reactions. This method is preferred for substrates with unprotected hydroxyl groups.

Hydroxyl Group Introduction at C3

Regioselective hydroxylation at the 3-position employs directed ortho metalation (DoM) strategies:

O-Carbamate Directed Lithiation

The phenylcarbamate group serves as a directing metalation group (DMG). Treating 2,3-dihydrothiophene 1,1-dioxide phenylcarbamate with LDA (lithium diisopropylamide) at −78°C in THF deprotonates the C3 position, followed by quenching with molecular oxygen or trimethylborate to install the hydroxyl group.

Key Data:

Phenylcarbamate Esterification

The final step involves converting the hydroxyl group to the phenylcarbamate:

Reaction with Phenyl Isocyanate

Stirring Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide with phenyl isocyanate in dry dichloromethane at 0°C in the presence of catalytic DMAP (4-dimethylaminopyridine) affords the carbamate ester. Excess reagent ensures complete conversion.

Key Data:

Carbamoylation via ClCONEt₂

Alternatively, electrophilic carbamoylation using ClCONEt₂ in THF at −78°C introduces the carbamate group. This method is compatible with sensitive sulfone functionalities.

Integrated Synthetic Pathway

Combining these steps, a representative synthesis proceeds as follows:

-

Cyclodehydration: 1,4-Diketone → 2,3-dihydrothiophene (60%).

-

Oxidation: H₂O₂/AcOH → 2,3-dihydrothiophene 1,1-dioxide (70%).

-

Directed Lithiation: LDA/O₂ → Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide (75%).

Overall Yield: ~27% (multi-step).

Challenges and Optimization

-

Radical Stability: Titanocene-mediated cyclizations require stabilized radicals (e.g., tertiary centers) to prevent side reactions.

-

Oxidation Selectivity: mCPBA avoids over-oxidation of dihydrothiophene rings compared to H₂O₂.

-

Protection Strategies: Benzyl or Boc groups may be necessary for hydroxyl protection during sulfonation .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Thiophene derivatives, including thiophene-3-ol, have shown promising antimicrobial properties. Studies indicate that compounds containing thiophene rings can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives synthesized from thiophene-3-ol have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anti-inflammatory Effects

Research has highlighted the potential of thiophene derivatives in treating inflammatory diseases. Compounds similar to thiophene-3-ol have been tested for their ability to modulate immune responses and reduce inflammation in animal models of autoimmune diseases . The presence of the hydroxyl group may enhance the compound's interaction with biological macromolecules, leading to improved therapeutic effects.

3. Drug Design and Development

Thiophene-3-ol can serve as a scaffold for the development of new drugs targeting specific biological pathways. Its ability to form complexes with metal ions makes it a candidate for designing metal-based therapeutics . The carbamate moiety contributes to its potential as a prodrug or for enhancing solubility and bioavailability.

Materials Science Applications

1. Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their favorable electronic properties. Thiophene-3-ol can be incorporated into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural characteristics allow for efficient charge transport and light absorption .

2. Photovoltaic Cells

Research has indicated that thiophene-based compounds can improve the efficiency of photovoltaic cells by facilitating better charge separation and transport within the active layer . The incorporation of thiophene-3-ol into polymer blends has been shown to enhance the overall performance of solar cells.

Environmental Science Applications

1. Environmental Remediation

Thiophene compounds are being explored for their potential in environmental remediation processes. Their ability to interact with pollutants makes them suitable candidates for developing materials that can adsorb or degrade hazardous substances in contaminated environments . Thiophene-3-ol's functional groups may enhance its reactivity towards various environmental contaminants.

2. Sensor Development

The unique electronic properties of thiophene derivatives enable their use in sensor technologies. Thiophene-3-ol can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers due to its sensitivity to changes in conductivity upon exposure to target analytes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene derivatives against common pathogens. The results showed that compounds derived from thiophene-3-ol exhibited significant inhibition zones against Escherichia coli and Candida albicans, suggesting their potential as effective antimicrobial agents .

Case Study 2: Organic Semiconductor Performance

In a comparative study on organic semiconductors, researchers found that incorporating thiophene-3-ol into polymer matrices improved charge mobility and stability under operational conditions. This advancement is crucial for developing more efficient organic electronic devices .

Mechanism of Action

The mechanism of action of Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and applications:

Research Findings and Data Tables

Table 1: Spectral Data for Representative Compounds

Table 2: Toxicity and Pharmacological Data

Biological Activity

Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the compound Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide , exploring its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure with a carbamate functional group. The presence of the thiophene moiety contributes to its biological activity through various mechanisms of action.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives against various viral infections. For instance, research conducted on thiophene derivatives demonstrated their effectiveness against the Ebola virus (EBOV). The following table summarizes the antiviral activity of selected thiophene derivatives:

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative 1 | 0.5 ± 0.1 | 16 ± 2 | 32 |

| Thiophene Derivative 2 | 0.7 ± 0.2 | 18 ± 2 | 25 |

| Thiophene Derivative 3 | 0.4 ± 0.05 | 12 ± 1 | 30 |

Key Findings:

- The compounds exhibited potent antiviral activity with low effective concentrations (EC50).

- The selectivity index (SI) indicates a favorable therapeutic window for these compounds, suggesting minimal cytotoxicity relative to their antiviral effects .

The mechanism by which thiophene derivatives exert their antiviral effects involves the inhibition of viral entry into host cells. Specifically, they interfere with the interaction between the Ebola glycoprotein (EBOV-GP) and the Niemann-Pick C1 protein (NPC1), which is crucial for viral entry. This was confirmed through enzyme-linked immunosorbent assays (ELISA), demonstrating that certain thiophene derivatives effectively disrupt this interaction .

Antibacterial and Antifungal Activities

In addition to antiviral properties, thiophene derivatives have shown antibacterial and antifungal activities. A study synthesized various benzo[b]thiophene derivatives and screened them for biological activity:

| Compound Type | Activity Type | Results |

|---|---|---|

| Benzo[b]thiophene Derivative A | Antibacterial | Inhibition zone: 15 mm |

| Benzo[b]thiophene Derivative B | Antifungal | MIC: 10 µg/mL |

These findings indicate that certain thiophene-containing compounds possess significant antibacterial and antifungal properties, making them candidates for further development in treating infections .

Case Study: Development of Antiviral Thiophenes

A notable case study involved the synthesis and evaluation of a series of thiophenes modified with piperidine groups. These modifications were essential for maintaining antiviral activity against EBOV. The study systematically varied the position of substituents on the phenyl ring and assessed their impact on biological activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide?

- Methodology : Synthesis often involves functionalizing sulfolane derivatives (e.g., sulfolan-3-ol) with phenylcarbamate groups via nucleophilic substitution or carbamate coupling reactions. Characterization requires NMR (¹H/¹³C) to confirm the phenylcarbamate linkage and sulfone group, complemented by FT-IR for functional group validation (C=O stretch at ~1700 cm⁻¹ for carbamate, S=O at ~1300-1150 cm⁻¹). Mass spectrometry (HRMS) can verify molecular weight .

Q. What is the acute toxicity profile of this compound in preclinical models?

- Methodology : Acute toxicity can be assessed using intraperitoneal LD₅₀ assays in rodents, as demonstrated for structurally related sulfolane derivatives (e.g., 3500 mg/kg in mice for Thiophene-3-ol, tetrahydro-, 1,1-dioxide). Toxicity endpoints include biochemical markers of inflammation and metabolic disruption. Dose-response studies should follow OECD guidelines .

Q. How are key structural features and IUPAC nomenclature determined for this compound?

- Methodology : The IUPAC name derives from the sulfolane core (2,3-dihydrothiophene 1,1-dioxide) with a phenylcarbamate substituent at the 3-position. X-ray crystallography or computational modeling (e.g., DFT) can resolve stereochemistry and confirm the 1,1-dioxide configuration. Reference databases like NIST Chemistry WebBook provide validated structural data for analogs .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) be resolved?

- Methodology : Discrepancies may arise from impurity profiles or assay-specific conditions. Reproducibility requires rigorous compound purity validation (HPLC ≥95%) and standardized cell-based assays (e.g., MTT for cytotoxicity). Comparative studies with analogs (e.g., sulfolan-3-ol lacking phenylcarbamate) can isolate structural determinants of activity .

Q. What advanced spectroscopic techniques confirm sulfone and carbamate functional groups?

- Methodology : Solid-state NMR can distinguish sulfone (¹⁹F or ³³S NMR) and carbamate groups in crystalline forms. XPS (X-ray photoelectron spectroscopy) provides oxidation state data for sulfur (S=O at ~168-170 eV). Synchrotron-based IR microspectroscopy may map functional group spatial distribution in complex matrices .

Q. How does the phenylcarbamate group influence reactivity compared to other sulfolane derivatives?

- Methodology : Comparative kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) quantify the electron-withdrawing effect of the phenylcarbamate. Computational studies (MD/QM) can model charge distribution and predict reactivity toward nucleophiles. Analog synthesis (e.g., replacing phenyl with alkyl groups) validates mechanistic hypotheses .

Q. What in silico approaches predict metabolic pathways and metabolite toxicity?

- Methodology : Tools like GLORY or ADMET Predictor® simulate phase I/II metabolism (e.g., sulfone reduction or carbamate hydrolysis). Molecular docking into CYP450 isoforms (e.g., CYP3A4) identifies potential bioactivation pathways. Cross-referencing with RTECS toxicity data for metabolites (e.g., aniline derivatives) prioritizes high-risk pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.